molecular formula C11H14BrN3 B13654012 (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Cat. No.: B13654012
M. Wt: 268.15 g/mol
InChI Key: XXUIJTAHLDUGJF-NSHDSACASA-N
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Description

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chemical compound that features a bromo-substituted pyrazole ring attached to a cyclopentylpropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrazole derivative .

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is unique due to the combination of the bromo-substituted pyrazole ring and the cyclopentylpropanenitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

(3S)-3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile

InChI

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2/t11-/m0/s1

InChI Key

XXUIJTAHLDUGJF-NSHDSACASA-N

Isomeric SMILES

C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)Br

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br

Origin of Product

United States

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